N-(2,4-dimethoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 448.48 g/mol. The compound features several functional groups, including an amino group, a triazole ring, an oxazole ring, and an amide group, which contribute to its chemical reactivity and biological activity .
This compound is classified under the category of triazole-based carboxamides and is utilized primarily in medicinal chemistry and pharmaceutical research. It can be synthesized through various methods that involve the coupling of different organic moieties. The compound is available from chemical suppliers such as BenchChem and ChemDiv, indicating its relevance in ongoing research and development .
The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(2,4-dimethoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can be represented through various structural formulas:
InChI=1S/C23H24N6O4/c1-13...
Cc1c(Cn2nnc(C(Nc(ccc(OC)c3)c3OC)=O)c2N)nc(-c2ccc(C)cc2)o1
These notations provide a detailed representation of the compound's connectivity and stereochemistry.
The compound has a calculated logP (partition coefficient) suggesting its lipophilicity, which is crucial for biological activity assessments. Further computational studies may provide insights into its three-dimensional conformation.
The compound's reactivity can be characterized by its ability to undergo various chemical transformations:
Understanding these reactions is essential for predicting how this compound might behave in biological systems or during synthetic procedures.
The mechanism of action for N-(2,4-dimethoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide may involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activity by inhibiting key enzymes involved in metabolic pathways or modulating receptor activity.
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural variations influence biological activity.
The physical properties of this compound include:
Chemical properties include:
Relevant data such as melting point and boiling point should be determined experimentally to confirm these properties.
N-(2,4-dimethoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1